molecular formula C18H22N2O5 B12873046 Benzofuran-3-YL-(3-boc-amino-azetidin-1-YL)-acetic acid

Benzofuran-3-YL-(3-boc-amino-azetidin-1-YL)-acetic acid

Cat. No.: B12873046
M. Wt: 346.4 g/mol
InChI Key: BQTYDWDJQCAXPY-UHFFFAOYSA-N
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Description

Benzofuran-3-YL-(3-boc-amino-azetidin-1-YL)-acetic acid is a synthetic organic compound that features a benzofuran moiety linked to an azetidine ring through an acetic acid chain. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzofuran-3-YL-(3-boc-amino-azetidin-1-YL)-acetic acid typically involves multiple steps:

    Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes.

    Azetidine Ring Formation: The azetidine ring is often synthesized through cyclization of appropriate amine precursors.

    Linking the Moieties: The benzofuran and azetidine rings are linked via an acetic acid chain, often involving esterification or amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.

    Reduction: Reduction reactions could target the azetidine ring or other functional groups.

    Substitution: Substitution reactions might occur at various positions on the benzofuran or azetidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Could be used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of Benzofuran-3-YL-(3-boc-amino-azetidin-1-YL)-acetic acid would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like benzofuran-2-carboxylic acid or benzofuran-3-carboxylic acid.

    Azetidine Derivatives: Compounds such as azetidine-2-carboxylic acid or azetidine-3-carboxylic acid.

Uniqueness

Benzofuran-3-YL-(3-boc-amino-azetidin-1-YL)-acetic acid is unique due to the combination of the benzofuran and azetidine moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C18H22N2O5

Molecular Weight

346.4 g/mol

IUPAC Name

2-(1-benzofuran-3-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetic acid

InChI

InChI=1S/C18H22N2O5/c1-18(2,3)25-17(23)19-11-8-20(9-11)15(16(21)22)13-10-24-14-7-5-4-6-12(13)14/h4-7,10-11,15H,8-9H2,1-3H3,(H,19,23)(H,21,22)

InChI Key

BQTYDWDJQCAXPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)C(C2=COC3=CC=CC=C32)C(=O)O

Origin of Product

United States

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